methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate: is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a 2,5-dimethoxyphenyl group and a methoxyacetate moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-2-one core with methoxyacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
Uniqueness
Methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern and the presence of both chromen-2-one and methoxyacetate moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-13-6-7-17(24-2)15(9-13)16-8-12-4-5-14(26-11-19(21)25-3)10-18(12)27-20(16)22/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNLWONZWZGYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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